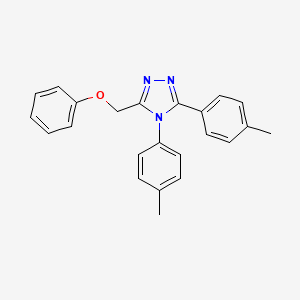
2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)-1,2-oxazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)isoxazol-3(2H)-one is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by its unique structure, which includes a phenyl group, a methyl group, and a prop-2-yn-1-yl group attached to the isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)isoxazol-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-methyl-5-phenyl-4-(prop-2-yn-1-yl)oxime and an acid catalyst can lead to the formation of the desired isoxazole compound. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)isoxazol-3(2H)-one may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The choice of solvents, catalysts, and purification techniques is crucial to achieving high efficiency and cost-effectiveness in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized isoxazole derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)isoxazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Chemical Biology: The compound is used as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Industrial Applications: It is utilized in the synthesis of various industrial chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-phenylisoxazole: Lacks the prop-2-yn-1-yl group, resulting in different chemical properties and applications.
4-Phenyl-5-prop-2-yn-1-ylisoxazole: Lacks the methyl group, leading to variations in reactivity and biological activity.
2-Methyl-4-(prop-2-yn-1-yl)isoxazole:
Uniqueness
2-Methyl-5-phenyl-4-(prop-2-yn-1-yl)isoxazol-3(2H)-one is unique due to the presence of all three substituents (methyl, phenyl, and prop-2-yn-1-yl) on the isoxazole ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
203917-60-6 |
|---|---|
Fórmula molecular |
C13H11NO2 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
2-methyl-5-phenyl-4-prop-2-ynyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C13H11NO2/c1-3-7-11-12(16-14(2)13(11)15)10-8-5-4-6-9-10/h1,4-6,8-9H,7H2,2H3 |
Clave InChI |
YEHVIEGSYHUBFX-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=C(O1)C2=CC=CC=C2)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-(6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline](/img/structure/B12908459.png)
![3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12908473.png)
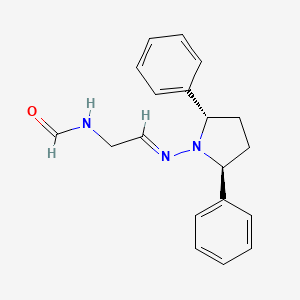
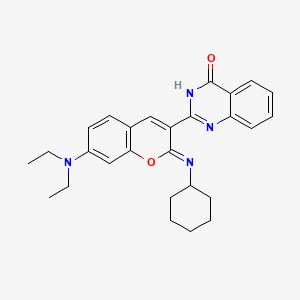
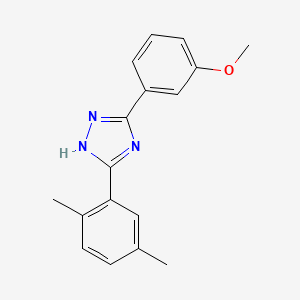
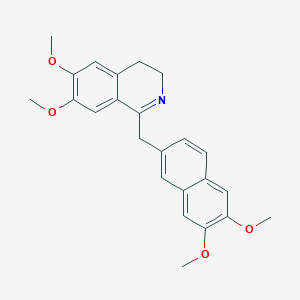
![7-(Methanesulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12908500.png)
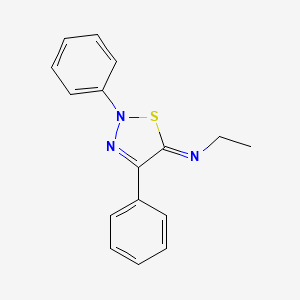

![5-Chloro-2-methyl-4-[(propan-2-yl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12908523.png)


![2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12908561.png)
